molecular formula C15H16FN5 B12380772 Cdk9-IN-25

Cdk9-IN-25

Cat. No.: B12380772
M. Wt: 285.32 g/mol
InChI Key: ZYFXIIVUZWWWFF-UHFFFAOYSA-N
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Description

Cdk9-IN-25 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent kinases family. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the carboxyl-terminal domain of RNA polymerase II. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where aberrant CDK9 activity is often observed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cdk9-IN-25 typically involves multiple steps, including cyclization, reduction, nucleophilic substitution, and Suzuki-Miyaura coupling reactions. The process begins with the preparation of key intermediates, followed by their sequential transformation under controlled conditions. For instance, malononitrile and 1-bromo-2-(2-bromoethoxy)ethane are cyclized and reduced to form the core structure, which is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine. The final step involves a Suzuki-Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid to yield the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to avoid side reactions and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions: Cdk9-IN-25 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various halides are employed under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Cdk9-IN-25 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of CDK9 in transcriptional regulation.

    Biology: Helps in understanding the molecular mechanisms of gene expression and its regulation.

    Medicine: Investigated for its potential in treating cancers, particularly those with aberrant CDK9 activity. .

Mechanism of Action

Cdk9-IN-25 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxyl-terminal domain of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and subsequent downregulation of genes essential for cell survival and proliferation .

Comparison with Similar Compounds

  • Flavopiridol
  • AZD4573
  • Enitociclib

Properties

Molecular Formula

C15H16FN5

Molecular Weight

285.32 g/mol

IUPAC Name

N-tert-butyl-2-(2-fluoropyridin-4-yl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C15H16FN5/c1-15(2,3)20-14-13(10-4-5-18-11(16)8-10)19-12-9-17-6-7-21(12)14/h4-9,20H,1-3H3

InChI Key

ZYFXIIVUZWWWFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1C=CN=C2)C3=CC(=NC=C3)F

Origin of Product

United States

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